molecular formula C12H12N2O2 B011819 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine CAS No. 109073-77-0

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

Cat. No. B011819
M. Wt: 216.24 g/mol
InChI Key: RRXGRDMHWYLJSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine involves several steps, starting from 4,4'-dimethyl-2,2'-bipyridine or its derivatives. A notable method involves the intermediacy of (trimethylsilyl)methyl-, bromomethyl-, and acetoxymethyl- derivatives, leading to an efficient synthesis of the target compound (Smith et al., 2000). This route is praised for its quickness and efficiency, allowing for the preparation of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine in good yields.

Molecular Structure Analysis

The molecular structure of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine is characterized by the presence of two hydroxymethyl groups attached to the 4,4' positions of a bipyridine ligand. This configuration imparts unique properties to the molecule, including its ability to form bifurcated hydrogen bonds with other molecules, as observed in its complexes (Zaman et al., 1999). The crystal structures of such complexes exhibit novel types of supramolecular synthons, demonstrating the ligand’s role in facilitating diverse molecular architectures.

Chemical Reactions and Properties

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine is a precursor to various chemically reactive derivatives and complexes. Its hydroxymethyl groups are reactive sites for further functionalization, allowing the synthesis of halomethyl bipyridine derivatives and their conversion into metal complexes through reactions with metal centers (Collins et al., 1999). These processes underscore the ligand's versatility in forming complexes with different functionalities and applications.

Scientific Research Applications

  • Synthesis of Bi-Functional Chelates : A study synthesized 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an intermediate for the synthesis of bi-functional chelates, suggesting applications in solid phase (Li et al., 2010).

  • Coordination Studies : New mono- and bis-hydroxy substituted 4,4'-bis(dialkylaminostyryl)-2,2'-bipyridines were prepared, showing promising coordination studies with [Ru(DEAS-bpy) 2] 2+ (Bouder, Massiot, & Bozec, 1998).

  • Formation of Two-Dimensional Polymers : Intermolecular hydrogen bonding in 4,4'-bis(4-hydroxybutyl)-2,2'-bipyridine leads to the formation of two-dimensional polymers and asymmetric crystallization (Iyer et al., 2005).

  • Dye-Sensitized Solar Cells : A heteroleptic ruthenium complex with a heteroaromatic-4,4'-pi-conjugated 2,2'-bipyridine based sensitizer demonstrated 9.1% photovoltaic efficiency in dye-sensitized solar cells (Abbotto et al., 2008).

  • Catalysts for Asymmetric Reduction : C2 symmetric 2,2'-bipyridyl imidazolidinone and oxazaborolidine derivatives provide catalysts for asymmetric reduction of acetophenone with high enantiomeric excesses (Ward et al., 2002).

  • Liquid Crystal Formation : Hydrogen bonding between bipyridines and 4-pentoxybenzoic acid contributes to liquid crystallinity in mixtures, with smectic behavior attributed to the stabilization of layered structures arising from hydrogen-bonded catemer strands (Martinez-Felipe et al., 2016).

  • Photoelectrosynthesis Cells : Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes are essential for stable chemical binding on metal oxide surfaces in dye-sensitized photoelectrosynthesis cells (Norris et al., 2013).

  • Optoelectronic Applications : Organometallic networks based on 2,2'-bipyridine-containing poly(p-phenylene ethynylene)s show potential for optoelectronic applications (Kokil, Yao, & Weder, 2005).

Future Directions

For more detailed information, please refer to the source .

properties

IUPAC Name

[2-[4-(hydroxymethyl)pyridin-2-yl]pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXGRDMHWYLJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457260
Record name 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

CAS RN

109073-77-0
Record name 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of the diester (1) (3.0 g, 10.0 mmol) in 200 mL of absolute ethanol, 8.2 g of sodium borohydride was added in one portion. The mixture was refluxed for 3 hours, cooled to room temperature, then 200 mL of a saturated aqueous solution of ammonium chloride was added to decompose the excess borohydride. The ethanol was removed and the precipitated solid was dissolved with a minimum amount of water. The resulting solution was extracted with ethyl acetate (5×200 mL) then dried over sodium sulfate and rotary-evaporated. The 1.7 g (80% yield) of solid (2) thus obtained was used without further purification. 1H NMR (300 MHz, CD3OD) δ ppm: 4.75 (4H, s, 2CH2OH), 7.43 (2H, d, 3JHH=6 Hz, aryl H on C5 and C5′), 8.25 (2H, s, aryl H on C3 and C3′), 9.00 (2H, d, 3JHH=6 Hz, aryl H on C6 and C6′). Elemental analysis of C12H12N2O2: calcd. C 66.65, H 5.59, N 12.95%, found C 65.90, H 5.70, N 12.32%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Reactant of Route 2
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Reactant of Route 3
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Reactant of Route 4
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Reactant of Route 5
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
Reactant of Route 6
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

Citations

For This Compound
164
Citations
JE Collins, JJS Lamba, JC Love, JE McAlvin… - Inorganic …, 1999 - ACS Publications
Although Ru(II) tris(bipyridine) complexes and related α-diimine analogues find wide use in chemistry, many common ligand and metal complex derivatives are difficult to synthesize. …
Number of citations: 63 pubs.acs.org
H Yang, XY Duan, JJ Lai, Y Zhao, XJ Wang… - Inorganic …, 2018 - ACS Publications
Cocrystals and isomers, two well-known unique concepts in supramolecular chemistry, are rarely put together until now. For the first time, we report three unprecedented and interesting …
Number of citations: 13 pubs.acs.org
YJ Yadav, TF Mastropietro, EI Szerb… - New Journal of …, 2013 - pubs.rsc.org
The syntheses, structures and photophysical characterizations of new tris-chelated Zn(II) ionic complexes based on substituted bipyridine ligands (L1 = 4,4′-bis(hydroxymethyl)-2,2′-…
Number of citations: 18 pubs.rsc.org
AP Smith, PS Corbin, CL Fraser - Tetrahedron Letters, 2000 - Elsevier
This account describes quick and efficient syntheses of 4,4′-bis(hydroxymethyl)-2,2′-bipyridine and 4-hydroxymethyl-2,2′-bipyridine from 4,4′-dimethyl-2,2′-bipyridine and 4-…
Number of citations: 35 www.sciencedirect.com
AP Smith, CL Fraser - Macromolecules, 2003 - ACS Publications
A series of bipyridine-centered diblock copolymers, bpy(A)(B), containing PMMA, PS, PCL, PLA, and PEG chains were synthesized via sequential, orthogonal strategies from …
Number of citations: 39 pubs.acs.org
Y Zhao, X Duan, G Zhang, M Wei - Journal of Coordination …, 2021 - Taylor & Francis
Full article: Crystal structures, proton conductivities and luminescence of two organic-inorganic hybrid materials based on Keggin-type clusters and Cu(II)/Cu(I)-bis(hydroxymethyl)-2,2′-…
Number of citations: 2 www.tandfonline.com
J Guo, P Yu, H Wang, H Zhao - Transactions of Tianjin University, 2015 - Springer
A series of 4,4’-disubstituted-[2,2’]-bipyridines, featuring electron withdrawing/donating functional groups such as amino, chloro, nitro, ethoxycarbonyl, carboxy, methyl, methoxy and …
Number of citations: 2 link.springer.com
S Ferrere - Chemistry of materials, 2000 - ACS Publications
Our recent report of the sensitization of TiO 2 by [Fe(4,4‘-dicarboxylic acid-2,2‘-bipyridine) 2 (CN) 2 ] introduced iron(II) bipyridyl complexes as fundamentally interesting and practical …
Number of citations: 185 pubs.acs.org
X Wu, CL Fraser - Macromolecules, 2000 - ACS Publications
By using metal ions as templates for polymer synthesis, functional materials with a wide range of molecular architectures may be readily generated. Polystyrene macroligands, bpyPS …
Number of citations: 35 pubs.acs.org
S Ferrere - Inorganica Chimica Acta, 2002 - Elsevier
Ultrafast electron transfer in the dye sensitized solar cell (DSSC) has made it possible to use iron(II) polypyridyl complexes as photosensitizers [J. Am. Chem. Soc. 120 (1998) 843]. …
Number of citations: 101 www.sciencedirect.com

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